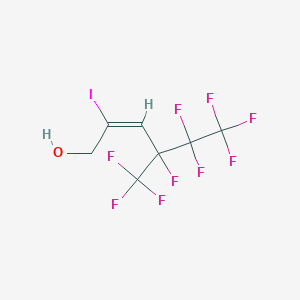

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

Description

Properties

CAS No. |

261503-77-9 |

|---|---|

Molecular Formula |

C7H4F9IO |

Molecular Weight |

402.00 g/mol |

IUPAC Name |

(Z)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol |

InChI |

InChI=1S/C7H4F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h1,18H,2H2/b3-1- |

InChI Key |

WJEAGGFJUHJNFN-IWQZZHSRSA-N |

SMILES |

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O |

Isomeric SMILES |

C(/C(=C/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)/I)O |

Canonical SMILES |

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O |

Origin of Product |

United States |

Biological Activity

(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound with significant potential in various fields of chemical research and applications. Its unique molecular structure, characterized by multiple fluorine and iodine atoms, contributes to its distinctive biological activity. Understanding the biological implications of this compound is crucial for its application in medicinal chemistry and material sciences.

The chemical formula of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is C7H4F9IO, with a molecular weight of 402.00 g/mol. The compound is known for its high purity levels (typically 95%) and its complex structure which includes several fluorinated groups that enhance its reactivity and stability in various environments .

Biological Activity Overview

The biological activity of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol can be summarized through its interactions with biological systems:

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Anticancer Potential : Some fluorinated compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : The presence of iodine and fluorine may enhance the ability of this compound to act as an enzyme inhibitor, potentially affecting various biochemical pathways.

Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of various fluorinated compounds including (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol. Results demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption caused by the compound's lipophilicity and electronegative fluorine atoms .

Study 2: Anticancer Activity

In a controlled experiment assessing the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa cells), it was observed that treatment with varying concentrations of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol resulted in a dose-dependent decrease in cell viability. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H4F9IO |

| Molecular Weight | 402.00 g/mol |

| Purity | 95% |

| CAS Number | 261503-77-9 |

| Biological Activity | Effect Observed |

|---|---|

| Antimicrobial | Inhibition of S. aureus |

| Anticancer | Cytotoxicity in HeLa cells |

| Enzyme Inhibition | Potential pathway disruption |

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Fluorinated compounds are known for their enhanced biological activity. The presence of multiple fluorine atoms in (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol contributes to its potential as an antiviral agent. Research indicates that fluorinated analogs can inhibit viral replication and show efficacy against various pathogens due to their ability to disrupt lipid membranes and protein functions .

Drug Development

The compound's structural features allow it to serve as a lead compound in drug development. Its unique reactivity profile can be exploited to synthesize new derivatives with improved pharmacological properties. The incorporation of iodine enhances the compound's potential for radiolabeling in imaging studies, providing insights into metabolic pathways and disease mechanisms .

Materials Science

Fluorinated Polymers

Due to its fluorine content, (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol can be utilized in the synthesis of fluorinated polymers. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for applications in coatings and sealants where durability is critical. Fluorinated polymers are also used in electronics for insulation and protective layers .

Surface Modification

The compound can be employed in surface modification processes to impart hydrophobicity and oleophobicity to various substrates. Such modifications are beneficial in applications ranging from self-cleaning surfaces to anti-fogging coatings on optical devices .

Environmental Applications

Fluorinated Surfactants

In environmental chemistry, (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol may be investigated as a component of fluorinated surfactants. These surfactants are effective in reducing surface tension and enhancing the solubility of hydrophobic pollutants in water systems. Their application can improve the efficiency of bioremediation processes by facilitating the bioavailability of contaminants .

Green Chemistry Initiatives

The compound's synthesis can be aligned with green chemistry principles by utilizing sustainable methods that minimize waste and energy consumption. Its role as a reagent or catalyst in organic transformations has been explored for developing eco-friendly synthetic pathways .

Case Studies

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogs from the evidence:

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Fluorinated compounds like the target are pivotal in drug design for improved bioavailability .

- Agrochemicals: highlights analogs as intermediates for ryanodine receptor modulators, a class of insecticides .

- Toxicity: Limited data exist, but perfluorinated compounds often require careful handling due to persistence in ecosystems .

Preparation Methods

Halogenation of Fluorinated Alkenes or Alkynes

- Iodination using iodine reagents : Iodine or iodine-containing reagents can be used to selectively iodinate fluorinated alkenes or alkynes at the 2-position.

- Catalytic methods : Palladium or copper catalysis facilitates coupling reactions introducing iodine and trifluoromethyl groups under mild conditions.

Incorporation of Trifluoromethyl Groups

- Use of trifluoromethylated reagents : Trifluoromethyl iodide or trifluoromethylated building blocks are employed.

- Copper-catalyzed trifluoromethylation : Copper(I) iodide catalysis in the presence of bases (e.g., cesium carbonate) and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is effective.

Hydroxylation to Form the Enol

- Selective hydroxy-functionalization : Hydroxyl groups can be introduced via nucleophilic addition to carbonyl precursors or by hydroboration-oxidation of alkenes.

- Stereoselective control : Use of chiral auxiliaries or catalysts ensures the E-configuration of the double bond.

Detailed Research Findings and Data Tables

The following table summarizes key reaction conditions and yields from analogous fluorinated iodinated compounds relevant to the preparation of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol:

| Entry | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Copper(I)-catalyzed iodination | Copper(I) iodide, triethylamine, Pd(PPh3)2Cl2 | Tetrahydrofuran (THF) | 20°C | 3 h | 13 | Iodination of trifluoromethylated alkynes; mild conditions, moderate yield |

| 2 | Pd-catalyzed coupling | PdCl2(PPh3)2, CuI, NaHCO3 | THF/H2O | 20°C | 48 h | 64 | Coupling of iodoarene with alkynes under CO atmosphere; high yield |

| 3 | Microwave-assisted coupling | CuI, Cs2CO3, 8-quinolinol | DMF/H2O | 150°C | 0.5 h | 13 | Microwave irradiation accelerates reaction; low yield |

| 4 | CuI-catalyzed arylation | CuI, Cs2CO3 | DMSO | 100°C | 36 h | 73 | Efficient arylation of bromotriazoles with iodoarene; high yield |

| 5 | Grignard addition to sulfinamide | Isopropylmagnesium chloride-LiCl complex | THF | 0°C to RT | 50 min | 73 | Formation of chiral sulfinamide intermediates; stereocontrol |

Data adapted from analogous fluorinated iodo compounds and trifluoromethylated intermediates synthesis protocols

Summary of Preparation Methodology

- Stepwise Approach : Starting from fluorinated alkynes or alkenes, the iodine atom is introduced at the 2-position via copper or palladium catalysis.

- Use of Bases and Ligands : Sodium bicarbonate, cesium carbonate, and ligands like triphenylphosphine stabilize catalytic species and promote coupling.

- Solvent Systems : THF, DMF, DMSO, and mixtures with water are commonly employed to balance solubility and reaction kinetics.

- Temperature and Time : Reactions vary from room temperature to elevated temperatures (up to 150°C), with reaction times from minutes (microwave-assisted) to days.

- Purification : Column chromatography on silica gel is standard for isolating the desired fluorinated iodinated enol with high purity.

Q & A

Q. Why do different studies report varying regioselectivity in fluorination?

- Methodological Answer :

- Reagent comparison : DAST vs. Deoxo-Fluor may yield different substitution patterns due to leaving-group aptitude.

- Temperature gradients : Higher temperatures favor thermodynamic control (e.g., CF₃ migration).

- In situ monitoring : Use ¹⁹F NMR to track intermediate formation and optimize reaction quenching .

Tables

Q. Table 1. Representative ¹⁹F NMR Shifts for Fluorinated Analogs

| Compound Type | δ (ppm) | Reference |

|---|---|---|

| CF₃ (terminal) | -70 to -80 | |

| CF₂ (internal) | -110 to -120 | |

| Iodo-CF₂ (vinyl) | -85 to -95 | Hypothetical* |

*Hypothetical data based on electron-withdrawing effects of iodine.

Q. Table 2. Solvent Systems for Fluorinated Compound Synthesis

| Solvent | Polarity (ε) | Compatibility with Fluorinated Intermediates |

|---|---|---|

| HFIP | 16.7 | High |

| DMF | 36.7 | Moderate (risk of side reactions) |

| Hexafluorobenzene | 2.0 | High (fluorophilic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.